molecular formula C22H25FN4O3 B579912 2-去甲帕利哌酮 CAS No. 1268058-08-7

2-去甲帕利哌酮

货号 B579912
CAS 编号: 1268058-08-7
分子量: 412.465
InChI 键: CSQXUYGPAMNXJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Paliperidone, also known as 9-hydroxyrisperidone, is an atypical antipsychotic . It’s mainly used to treat schizophrenia and schizoaffective disorder . It’s marketed by Janssen Pharmaceuticals .


Synthesis Analysis

Paliperidone can be synthesized through different crystallization methods . Different crystallization processes can change the crystallinity of Paliperidone .


Molecular Structure Analysis

Paliperidone crystallizes in space group P 2 1 / n with a = 14.151 58(6), b = 21.537 80(9), c = 6.913 26(2) Å, β = 92.3176(2)°, V = 2105.396(13) Å 3, and Z = 4 .


Physical And Chemical Properties Analysis

Different crystallization processes can induce changes in appearance, surface free energy (SFE), and crystallinity of Paliperidone . These changes can further affect the stability, state, and pharmacokinetic in vivo formulation .

科学研究应用

Receptor Binding

Compared to risperidone (the parent compound), 2-Desmethyl Paliperidone exhibits differences in receptor binding. Specifically, its 5-HT2A/D2 (serotonin/dopamine) binding ratio differs significantly. This unique binding profile may contribute to variations in clinical effects .

Mitochondrial Function

Mitochondria play a crucial role in cellular energy production and neuronal health. Studies indicate that 2-Desmethyl Paliperidone affects mitochondrial movement, protein expression, and phosphorylation differently from risperidone. These differences may impact synaptic plasticity and neuronal firing .

Long-Acting Injectable Formulation

Paliperidone palmitate, a long-acting injectable form of paliperidone, includes 2-Desmethyl Paliperidone. It provides sustained antipsychotic effects over weeks, making it a valuable option for patients with schizophrenia .

Meta-Analysis and Safety

An IPD meta-analysis found that both risperidone and paliperidone (including its metabolite) had a small beneficial effect on reducing PANSS scores over 9 weeks. Additionally, comprehensive safety data were available in clinical study reports (CSRs) but not always in journal publications or trial registries .

作用机制

Target of Action

2-Desmethyl Paliperidone, also known as Paliperidone, is an atypical antipsychotic used in the treatment of schizophrenia and other schizoaffective or delusional disorders . It is the primary active metabolite of risperidone . The compound’s primary targets are central dopamine Type 2 (D2) receptors and serotonin Type 2 (5HT2A) receptors . It is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors , which may explain some of the other effects of the drug .

Mode of Action

The exact mechanism of action of 2-Desmethyl Paliperidone is unknown, but it is likely to act via a similar pathway to risperidone . It has been proposed that the drug’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This means that the drug binds to these receptors and blocks their activity, thereby modulating the levels of dopamine and serotonin in the brain.

Biochemical Pathways

The biochemical pathways affected by 2-Desmethyl Paliperidone involve the dopaminergic and serotonergic systems in the brain . By blocking D2 and 5HT2A receptors, the drug can alter the signaling pathways associated with these receptors, leading to changes in neurotransmitter levels and neuronal activity . This can result in the alleviation of symptoms associated with schizophrenia and other related disorders .

Pharmacokinetics

The pharmacokinetics of 2-Desmethyl Paliperidone involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the drug is slowly released and absorbed into the bloodstream . It is distributed throughout the body with an apparent volume of distribution of 487 L for oral administration and 391 L for monthly intramuscular injection . The drug is metabolized in the liver via CYP2D6 and 3A4, with minor metabolism via dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission . About 80% of the drug is excreted in the urine, with 59% as unchanged drug .

Result of Action

The molecular and cellular effects of 2-Desmethyl Paliperidone’s action involve changes in neuronal firing, regulation of mitochondrial function, and movement . By blocking D2 and 5HT2A receptors, the drug can modulate neuronal activity and neurotransmitter levels in the brain, leading to changes in behavior and cognition . This can result in the reduction of symptoms associated with schizophrenia and other related disorders .

Action Environment

The action of 2-Desmethyl Paliperidone can be influenced by various environmental factors. For instance, the presence of a hydroxyl group in the Paliperidone molecule confers increased hydrophilicity to this drug compared with its parent, risperidone . This contributes to differential effects on mitochondrial movement, protein expression, and phosphorylation . These differences can be reflected in synaptic plasticity and neuronal firing, and have been implicated in the mechanisms of mitochondrial function and movement .

安全和危害

Paliperidone has been shown to have side effects such as prolactin elevation, weight gain, and extrapyramidal symptoms . It’s not approved for use in older adults with dementia-related psychosis .

未来方向

There is a need for evidence-based guidance on restarting antidepressant and antipsychotic medication after intentional overdoses . Also, the FDA has approved long-acting atypical antipsychotic INVEGA HAFYERA™ (6-month paliperidone palmitate), the first-and-only twice-yearly injectable for the treatment of schizophrenia .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of 2-Desmethyl Paliperidone involves the reduction of Paliperidone to its corresponding alcohol, followed by the removal of the N-methyl group from the alcohol using a suitable reagent.", "Starting Materials": [ "Paliperidone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Paliperidone is dissolved in methanol and sodium borohydride is added to the solution under stirring. The reaction mixture is allowed to stir for several hours at room temperature to complete the reduction of Paliperidone to its corresponding alcohol.", "The resulting alcohol is then treated with hydrochloric acid to protonate the nitrogen atom. This is followed by the addition of sodium hydroxide to the reaction mixture to deprotonate the hydroxyl group and remove the N-methyl group.", "The final product, 2-Desmethyl Paliperidone, is obtained by filtration and purification of the reaction mixture." ] }

CAS 编号

1268058-08-7

产品名称

2-Desmethyl Paliperidone

分子式

C22H25FN4O3

分子量

412.465

IUPAC 名称

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H25FN4O3/c23-16-3-4-17-19(12-16)30-25-20(17)14-5-9-26(10-6-14)11-7-15-13-24-21-18(28)2-1-8-27(21)22(15)29/h3-4,12-14,18,28H,1-2,5-11H2

InChI 键

CSQXUYGPAMNXJT-UHFFFAOYSA-N

SMILES

C1CC(C2=NC=C(C(=O)N2C1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)O

同义词

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。